molecular formula C6H9N3O2 B15162877 N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine CAS No. 170167-54-1

N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B15162877
CAS No.: 170167-54-1
M. Wt: 155.15 g/mol
InChI Key: DRJYQPRAYPUGSB-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine typically involves the cyclization of acyclic precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the desired oxadiazole ring . Other methods include the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents .

Industrial Production Methods

Industrial production of oxadiazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods typically involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxadiazole N-oxides, while reduction can produce amines or hydrazines .

Scientific Research Applications

N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles such as:

  • 1,2,4-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxadiazoles . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

170167-54-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C6H9N3O2/c1-4(9-10)3-6-8-7-5(2)11-6/h10H,3H2,1-2H3

InChI Key

DRJYQPRAYPUGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CC(=NO)C

Origin of Product

United States

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